molecular formula C18H13N3O5 B2542002 2-[(1E)-[(carbamoylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate CAS No. 324580-60-1

2-[(1E)-[(carbamoylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2542002
CAS No.: 324580-60-1
M. Wt: 351.318
InChI Key: NCOGMCFBHHKGAD-KEBDBYFISA-N
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Description

2-[(1E)-[(carbamoylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a coumarin moiety with a phenyl group and a carbamoylaminoimino side chain, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-[(carbamoylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-[(carbamoylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities .

Scientific Research Applications

2-[(1E)-[(carbamoylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[(1E)-[(carbamoylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler structure with similar biological activities.

    Warfarin: A well-known anticoagulant with a coumarin backbone.

    Dicoumarol: Another anticoagulant with a structure similar to warfarin.

    Ethyl coumarin-3-carboxylate: A related compound with different functional groups

Uniqueness

2-[(1E)-[(carbamoylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

[2-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5/c19-18(24)21-20-10-12-6-2-4-8-15(12)26-17(23)13-9-11-5-1-3-7-14(11)25-16(13)22/h1-10H,(H3,19,21,24)/b20-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOGMCFBHHKGAD-KEBDBYFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3C=NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3/C=N/NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327806
Record name [2-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 2-oxochromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680108
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

324580-60-1
Record name [2-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 2-oxochromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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